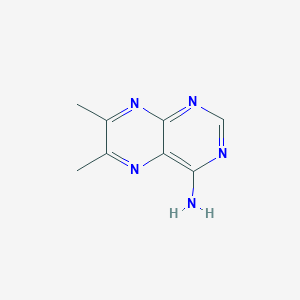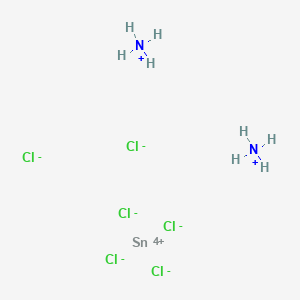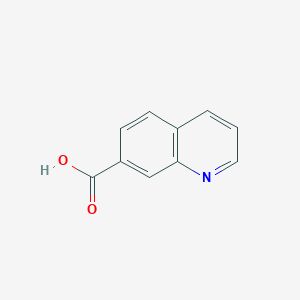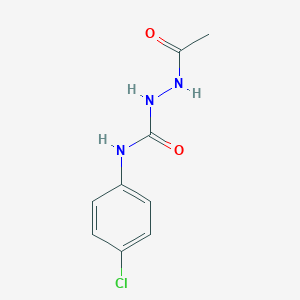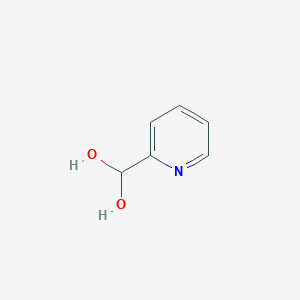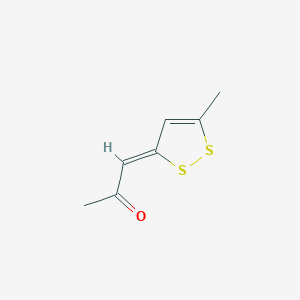
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one is an organic compound with the molecular formula C₇H₈OS₂ and a molecular weight of 172.268 g/mol . This compound is also known by other names such as 3,5-Heptadien-2-one, 4,6-epidithio- and (5-Methyl-1,2-dithiol-3-ylidene) acetone . It is characterized by the presence of a dithiol group and a propanone moiety, making it a unique compound with interesting chemical properties.
Métodos De Preparación
The synthesis of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves specific reaction conditions and reagents. One common synthetic route includes the reaction of a suitable dithiol precursor with a propanone derivative under controlled conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol group to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Addition: Addition reactions can occur at the double bonds present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves its interaction with molecular targets through its dithiol and propanone groups. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one can be compared with similar compounds such as:
3,5-Heptadien-2-one: Similar in structure but lacks the dithiol group.
(5-Methyl-1,2-dithiol-3-ylidene) acetone: Another name for the same compound, highlighting its dithiol and acetone components.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1005-55-6 |
|---|---|
Fórmula molecular |
C7H8OS2 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one |
InChI |
InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3- |
Clave InChI |
YAIGSGPVNPIUNY-CLTKARDFSA-N |
SMILES |
CC1=CC(=CC(=O)C)SS1 |
SMILES isomérico |
CC1=C/C(=C/C(=O)C)/SS1 |
SMILES canónico |
CC1=CC(=CC(=O)C)SS1 |
Sinónimos |
1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


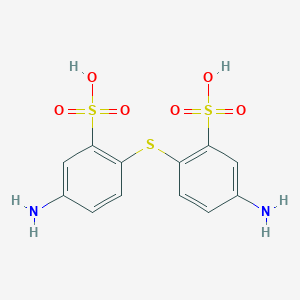
![N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide](/img/structure/B93312.png)


